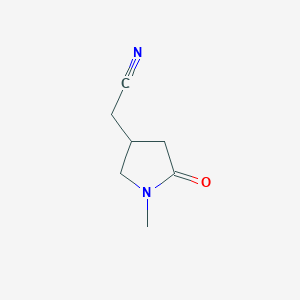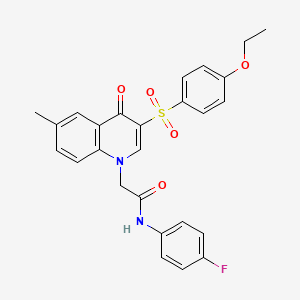
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a sulfonyl group, a quinolinone group, and a fluorophenyl group . These groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule, while the sulfonyl and quinolinone groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Antibacterial Applications
Quinoline and quinazolinone derivatives have been studied for their antibacterial properties. For example, research on various quinazolinone derivatives has demonstrated their potential as antibacterial agents. These studies often focus on synthesizing new derivatives and evaluating their effectiveness against different bacterial strains. The broad antibacterial activity of such compounds suggests their potential use in developing new antibiotics or antibacterial agents (Goueffon et al., 1981).
Anti-inflammatory and Analgesic Applications
Research has also been conducted on the anti-inflammatory and analgesic properties of quinoline and quinazolinone derivatives. These studies involve the synthesis of novel compounds and testing their efficacy in reducing inflammation and pain in various models. The findings indicate that certain derivatives exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents for treating pain and inflammation (Rajveer et al., 2010).
Osteoarthritis Treatment
A specific study on quinolinone derivatives targeted matrix metalloproteinases (MMPs) and ADAMTS, which are implicated in the progression of osteoarthritis. The research identified a compound that attenuated the expression of MMP13, a key enzyme involved in cartilage degradation, suggesting a potential application in early osteoarthritis treatment (Inagaki et al., 2022).
Synthesis and Characterization of Complexes
Quinoline and quinazolinone derivatives have been used to synthesize coordination complexes with various metals. These studies not only explore the structural aspects of these complexes but also evaluate their potential applications, including as fluorescent materials and in medicinal chemistry (Karmakar et al., 2007).
Anticancer Applications
Some quinazolinone derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds are investigated for their ability to inhibit various cancer cell lines, indicating their potential use in cancer therapy (Ghorab et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s highly reactive, it could pose a risk of fire or explosion. If it’s toxic, it could pose a risk to human health. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-9-11-21(12-10-20)35(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-19-7-5-18(27)6-8-19/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOSEVIPLLBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)
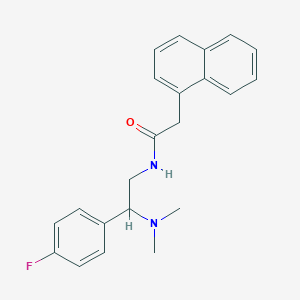

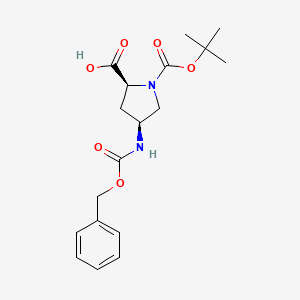


![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)
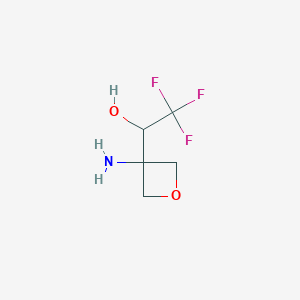
![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)

